molecular formula C18H23N5O3 B5621850 N-[(3R,4S)-4-cyclopropyl-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]-2-(2,4-dioxoimidazolidin-1-yl)acetamide

N-[(3R,4S)-4-cyclopropyl-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]-2-(2,4-dioxoimidazolidin-1-yl)acetamide

Cat. No.: B5621850
M. Wt: 357.4 g/mol
InChI Key: KCCXXPKJYRNSDC-CABCVRRESA-N
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Description

N-[(3R,4S)-4-cyclopropyl-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]-2-(2,4-dioxoimidazolidin-1-yl)acetamide is a complex organic compound featuring a pyrrolidine ring, a cyclopropyl group, and a pyridinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-4-cyclopropyl-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]-2-(2,4-dioxoimidazolidin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to construct the pyrrolidine ring through cyclization reactions, followed by the introduction of the cyclopropyl and pyridinylmethyl groups via substitution reactions. The final step often involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-4-cyclopropyl-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]-2-(2,4-dioxoimidazolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The pyrrolidine and pyridinylmethyl groups can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

    Biology: Its unique structure makes it a candidate for studying the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential biological activity suggests it could be developed as a therapeutic agent for various diseases, particularly those involving the central nervous system.

    Industry: In industrial settings, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[(3R,4S)-4-cyclopropyl-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]-2-(2,4-dioxoimidazolidin-1-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular signaling pathways and ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

What sets N-[(3R,4S)-4-cyclopropyl-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]-2-(2,4-dioxoimidazolidin-1-yl)acetamide apart from these similar compounds is its unique combination of structural features, including the cyclopropyl and pyridinylmethyl groups. These features contribute to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

N-[(3R,4S)-4-cyclopropyl-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]-2-(2,4-dioxoimidazolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c24-16(10-23-11-17(25)21-18(23)26)20-15-9-22(8-14(15)13-3-4-13)7-12-2-1-5-19-6-12/h1-2,5-6,13-15H,3-4,7-11H2,(H,20,24)(H,21,25,26)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCXXPKJYRNSDC-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2NC(=O)CN3CC(=O)NC3=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2NC(=O)CN3CC(=O)NC3=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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